3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide
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Description
3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide is a useful research compound. Its molecular formula is C16H25N3O2S and its molecular weight is 323.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene and its substituted derivatives, which are structurally similar to the compound , have a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It is known that thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, functions as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It is likely that 3-methoxy-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide may have a similar mode of action.
Biochemical Pathways
It is known that thiopropamine is metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
Pharmacokinetics
It is known that thiopropamine and especially its metabolite thiopropamine are excreted renally, unchanged .
Result of Action
It is known that thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions .
Action Environment
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .
Properties
IUPAC Name |
4-(3-methoxypiperidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-21-14-4-2-8-19(12-14)13-6-9-18(10-7-13)16(20)17-15-5-3-11-22-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSIJYPPGOBIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.